4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then functionalized with a tert-butylthio group. This intermediate is subsequently reacted with a sulfonyl chloride derivative of benzo[c][1,2,5]thiadiazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group yields sulfoxides or sulfones, while reduction of the sulfonyl group yields sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- **4-((2-(Methylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- **4-((2-(Ethylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
Uniqueness
The presence of the tert-butylthio group in 4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole distinguishes it from its analogs, potentially imparting unique chemical and biological properties. This structural variation can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
4-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S3/c1-16(2,3)22-11-12-7-4-5-10-19(12)24(20,21)14-9-6-8-13-15(14)18-23-17-13/h6,8-9,12H,4-5,7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJNDHHTXRXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1S(=O)(=O)C2=CC=CC3=NSN=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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